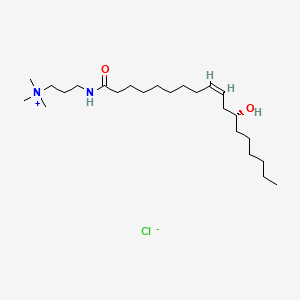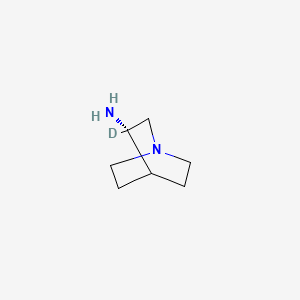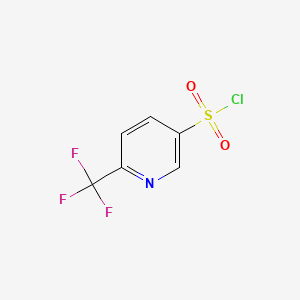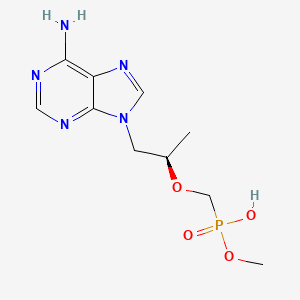
Tenofovir-Monomethylester
Übersicht
Beschreibung
Tenofovir Monomethyl Ester is a biochemical used in proteomics research . It is a nucleotide analog and is considered an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base . The antiviral activities of tenofovir were first reported in 1993 .
Synthesis Analysis
The synthesis of Tenofovir involves key intermediates such as ®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2). These intermediates are crucial for the practical synthesis of tenofovir alafenamide fumarate, a mainstay antiretroviral for the treatment of chronic hepatitis B and HIV-1 infections . An alternative route for the synthesis of Tenofovir uses di-tert-butyl phosphite instead of diethyl phosphite as the phosphonic acid precursor .Molecular Structure Analysis
Tenofovir Monomethyl Ester has a molecular formula of C10H16N5O4P and a molecular weight of 301.24 . It is a chiral drug chemically belonging to acyclic nucleoside phosphonates . It carries a chiral carbon in its molecular structure .Chemical Reactions Analysis
The key transformation in the synthesis of Tenofovir involves a more convergent one-step procedure from an intermediate, which improves the yield from 59% (two steps) to 70% .Physical And Chemical Properties Analysis
Tenofovir Monomethyl Ester is a stable compound under recommended storage conditions . It does not have any specific physical hazards .Wissenschaftliche Forschungsanwendungen
Virologie: Hemmung der HBV-Replikation
Tenofovir-Ester-Prodrugs, einschließlich Tenofovir-Monomethylester, werden in erster Linie als potente antivirale Mittel gegen das Hepatitis-B-Virus (HBV) eingesetzt. Es wurde gezeigt, dass sie die HBV-DNA-Replikation in HepG2.2.15-Zellen, einer Hepatozellularkarzinom-Zelllinie, die die HBV-Replikation unterstützt, signifikant hemmen . Die pharmakokinetischen Eigenschaften dieser Prodrugs wurden verbessert, um ihre antivirale Wirksamkeit und ihr Sicherheitsprofil zu optimieren.
Pharmakokinetik: Bioverfügbarkeit und Metabolismus
Die pharmakokinetischen Eigenschaften von this compound sind entscheidend für seine klinische Wirksamkeit. Studien haben gezeigt, dass die Stabilität des Prodrugs in der Darmschleimhautflüssigkeit und die hepatische/intestinale Stabilität entscheidende Faktoren sind, die seine orale Bioverfügbarkeit beeinflussen . Dies hat Auswirkungen auf die Entwicklung und Bewertung neuer Tenofovir-Prodrugs.
Onkologie: Potenzial in der Krebstherapie
Obwohl spezifische Studien zu this compound in der Onkologie begrenzt sind, wurde seine Stammverbindung, Tenofovir, auf seine potenzielle Verwendung bei der Behandlung verschiedener Krebsarten untersucht. So wurde Tenofovir beispielsweise auf seine Rolle bei der Reduzierung des Risikos von Hepatozellularkarzinomen bei Patienten mit chronischer Hepatitis B untersucht .
Immunologie: HIV-Präexpositionsprophylaxe (PrEP)
Tenofovir-basierte Medikamente werden in großem Umfang in der HIV-Behandlung und Präexpositionsprophylaxe (PrEP) eingesetzt. Die Rolle von this compound in diesem Bereich umfasst seine Umwandlung in das aktive Medikament, das die HIV-Reversetranskriptase hemmt und so eine HIV-Infektion verhindert .
Toxikologie: Sicherheitsprofil und Nephrotoxizität
Das Sicherheitsprofil von this compound ist ein wichtiger Aspekt seiner klinischen Anwendung. Obwohl Tenofovir-Prodrugs im Allgemeinen als ein besseres renales und skelettales Sicherheitsprofil im Vergleich zu älteren Formulierungen angesehen werden, ist die Überwachung auf eine mögliche Nephrotoxizität dennoch unerlässlich .
Biochemie: Auswirkungen auf den Hepatozellulären Metabolismus
Tenofovir-Ester-Prodrugs haben in präklinischen Modellen eine Korrektur des gestörten hepatischen biochemischen Stoffwechsels gezeigt. Dazu gehören Auswirkungen auf den Citratzyklus, die Glykolyse und den Aminosäurestoffwechsel, die für die Aufrechterhaltung der Lebergesundheit während der antiviralen Therapie entscheidend sind .
Wirkmechanismus
Target of Action
Tenofovir Monomethyl Ester, like its parent compound Tenofovir , primarily targets the reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
Tenofovir Monomethyl Ester is a nucleotide analog reverse transcriptase inhibitor (NtRTI) . It works by blocking the action of reverse transcriptase, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus, reducing viral load and slowing the progression of the disease .
Biochemical Pathways
Tenofovir Monomethyl Ester, as a nucleotide analog, integrates into the viral DNA chain during replication. By doing so, it causes premature termination of the DNA chain, effectively stopping the replication process . This disruption in the viral replication process leads to a decrease in viral load and a slowdown in the progression of the disease .
Pharmacokinetics
Tenofovir is known to diffuse widely, particularly in certain tissues such as the digestive tract, liver, and kidneys . .
Result of Action
The primary result of Tenofovir Monomethyl Ester’s action is a reduction in viral load, which slows the progression of diseases like HIV and Hepatitis B . By inhibiting the reverse transcriptase enzyme, it prevents the virus from replicating within host cells . This can lead to improved clinical outcomes for patients, including a slower progression of the disease and a reduction in the symptoms associated with these viral infections .
Action Environment
The action of Tenofovir Monomethyl Ester can be influenced by various environmental factors. For instance, the stability of Tenofovir prodrugs in intestinal fluid determines the actual amount of the prodrug at the absorption site, and hepatic/intestinal stability determines the maintenance amount of prodrug in circulation . Both of these factors influence the oral bioavailability of Tenofovir prodrugs
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIFMBLEIMHIO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858427 | |
| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123155-85-1 | |
| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3Z,6bta)]-(9CI)](/img/no-structure.png)
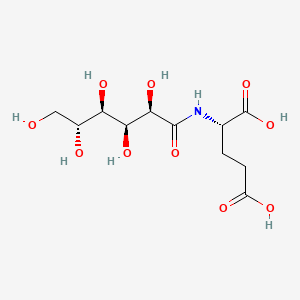
![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)
